

Pyruvate Carboxylase-IN-4: A Technical Guide to Target Enzyme Kinetics

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Compound of Interest

Compound Name: Pyruvate Carboxylase-IN-4

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the enzyme kinetics of **Pyruvate Carboxylase-IN-4** (also known as Compound 8V), a potent and competitive inhibitor of Pyruvate Carboxylase (PC). The information presented herein is intended to support research and development efforts targeting this critical metabolic enzyme.

Introduction to Pyruvate Carboxylase

Pyruvate carboxylase (PC) is a biotin-dependent mitochondrial enzyme that catalyzes the irreversible carboxylation of pyruvate to oxaloacetate.[1] This reaction is a crucial anaplerotic process, replenishing the intermediates of the tricarboxylic acid (TCA) cycle.[2][3] As such, PC plays a central role in numerous metabolic pathways, including gluconeogenesis, lipogenesis, and the biosynthesis of neurotransmitters.[1][4] Dysregulation of PC activity has been implicated in various diseases, including cancer and type 2 diabetes, making it an attractive target for therapeutic intervention.

Quantitative Enzyme Kinetics of Pyruvate Carboxylase-IN-4

Pyruvate Carboxylase-IN-4 has been identified as a potent inhibitor of PC. Its inhibitory activity has been characterized through detailed enzyme kinetic studies, the results of which are summarized below.

Parameter	Value	Description	Reference
IC50	4.3 ± 1.5 µM	The half-maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce the enzyme activity by 50%.	[5]
Ki (vs. Pyruvate)	0.74 µM	The inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme in a competitive manner with respect to the substrate pyruvate.	
Inhibition Type (vs. Pyruvate)	Competitive	The inhibitor binds to the active site of the enzyme, preventing the binding of the substrate pyruvate.	
Inhibition Type (vs. ATP)	Mixed-type	The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Km and Vmax of the reaction with respect to ATP.	

Experimental Protocols

The following protocols are based on established methods for determining the enzyme kinetics of pyruvate carboxylase and its inhibitors. The specific details for **Pyruvate Carboxylase-IN-4**

are derived from the characterization of α -hydroxycinnamic acids as PC inhibitors.

Pyruvate Carboxylation Inhibition Assay (Coupled Spectrophotometric Assay)

This assay measures the activity of PC by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase (MDH). The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored to determine the reaction rate.

Materials:

- Tris-HCl buffer (0.1 M, pH 7.8)
- KCl (0.1 M)
- MgCl₂ (7 mM)
- Triton X-100 (0.5%)
- Dimethyl sulfoxide (DMSO)
- NaHCO₃ (25 mM)
- ATP (2.5 mM)
- Sodium Pyruvate (12 mM)
- NADH (0.12 mM)
- Malate Dehydrogenase (MDH) (10 U/mL)
- Purified Pyruvate Carboxylase enzyme
- **Pyruvate Carboxylase-IN-4** (dissolved in DMSO)

Procedure:

- Prepare a reaction mixture containing Tris-HCl buffer, KCl, MgCl₂, Triton X-100, and DMSO.

- Add varying concentrations of **Pyruvate Carboxylase-IN-4** (or DMSO for control) to the wells of a microplate.
- Add the PC enzyme to each well and incubate briefly.
- Initiate the reaction by adding a substrate solution containing NaHCO_3 , ATP, sodium pyruvate, NADH, and MDH.
- Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a microplate reader.
- Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

Determination of IC50

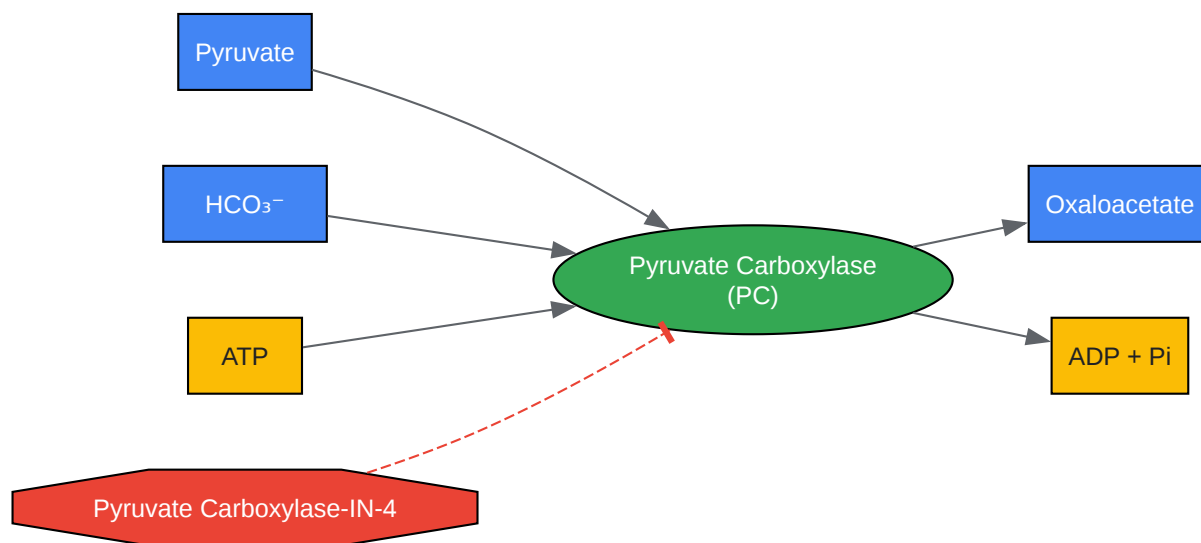
- Perform the pyruvate carboxylation assay with a fixed, saturating concentration of pyruvate and varying concentrations of **Pyruvate Carboxylase-IN-4**.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determination of Inhibition Mechanism (Competitive Inhibition)

- Perform the pyruvate carboxylation assay with varying concentrations of pyruvate and several fixed concentrations of **Pyruvate Carboxylase-IN-4**.
- Plot the initial reaction rates against the substrate concentrations (Michaelis-Menten plot) for each inhibitor concentration.
- Alternatively, create a Lineweaver-Burk plot ($1/\text{rate}$ vs. $1/[\text{substrate}]$).
- For competitive inhibition, the V_{max} will remain unchanged, while the apparent K_m will increase with increasing inhibitor concentration. The lines on the Lineweaver-Burk plot will intersect at the y-axis.

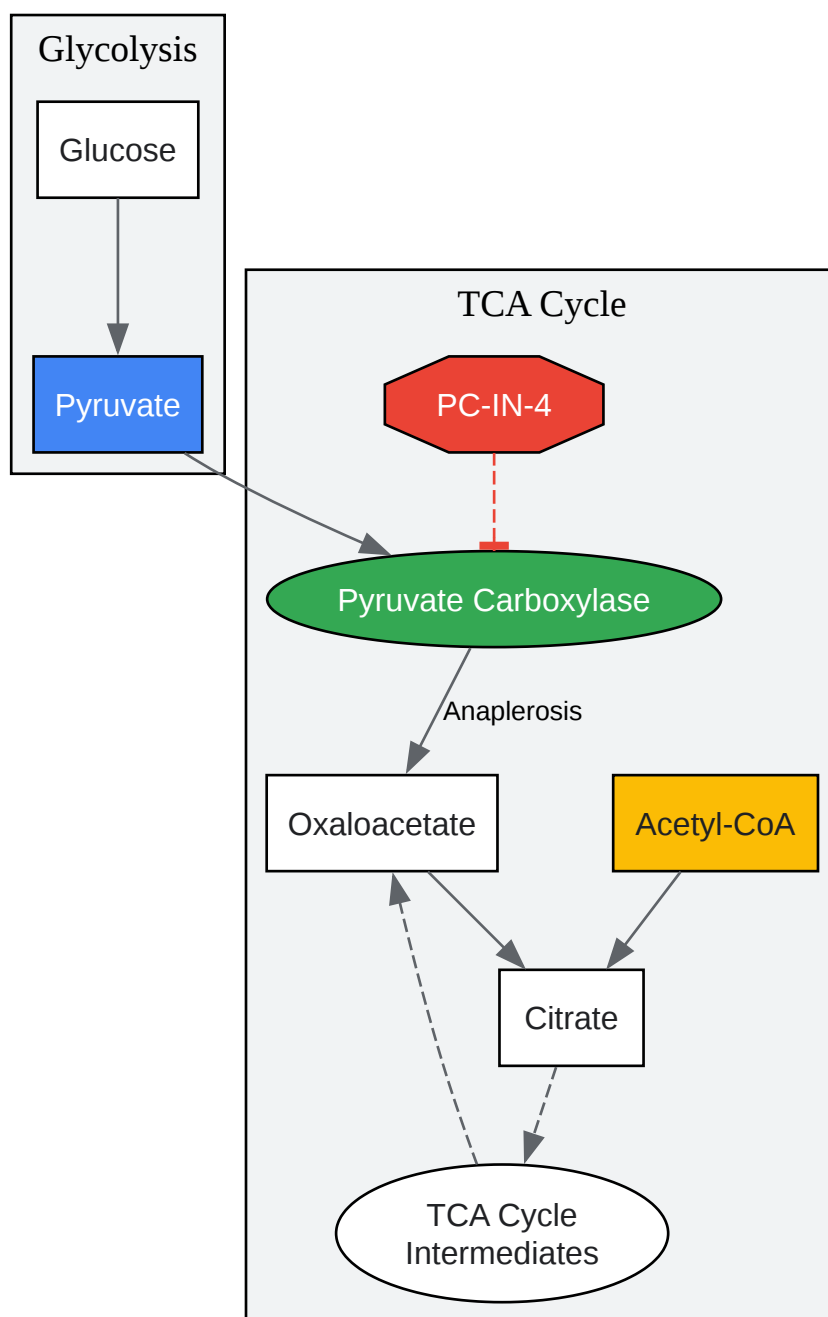
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving pyruvate carboxylase and a typical experimental workflow for inhibitor screening.



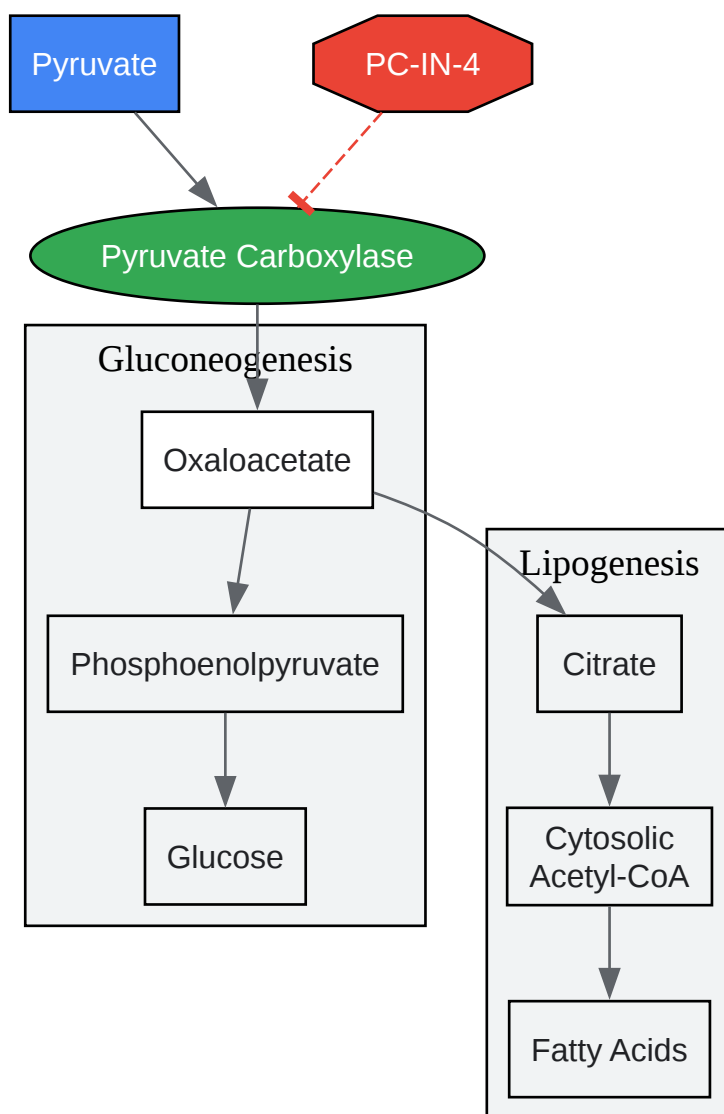
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Figure 1: Pyruvate Carboxylase Catalyzed Reaction and Inhibition.



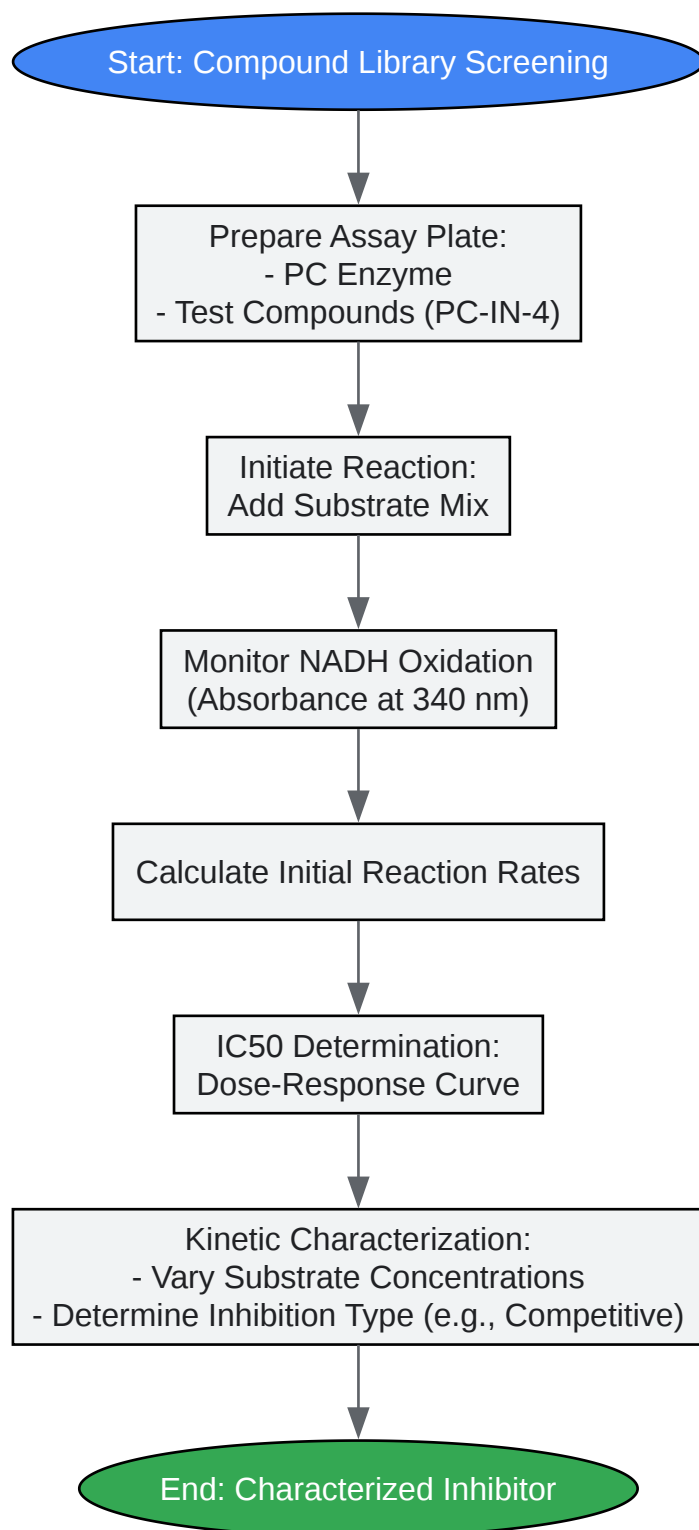
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Figure 2: Anaplerotic Role of Pyruvate Carboxylase.



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Figure 3: Role of PC in Gluconeogenesis and Lipogenesis.



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Figure 4: Experimental Workflow for PC Inhibitor Characterization.

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